![molecular formula C12H15ClN2O B2438694 3-[(5-Chloropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane CAS No. 2197830-01-4](/img/structure/B2438694.png)

3-[(5-Chloropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

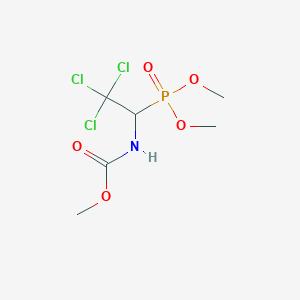

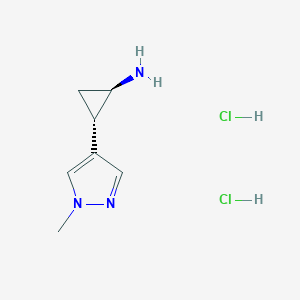

3-[(5-Chloropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane , also known as pyrrolidine chloropyridine ether , is a heterocyclic compound . Its chemical structure comprises a pyrrolidine ring fused with a chloropyridine moiety. The pyrrolidine ring is a five-membered saturated nitrogen-containing ring, which is widely used in medicinal chemistry due to its diverse pharmacological properties .

Molecular Structure Analysis

The molecular formula of 3-[(5-Chloropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane is C₉H₁₄ClNO . Its structure consists of a pyrrolidine ring fused with a chloropyridine group. The stereogenicity of carbons in the pyrrolidine ring influences the biological profile of drug candidates, especially their binding mode to enantioselective proteins .

科学的研究の応用

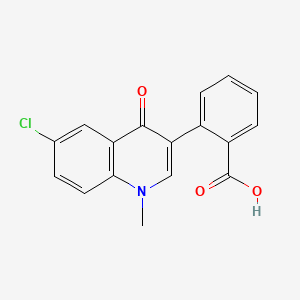

Chemical Synthesis and Structure Analysis

3-[(5-Chloropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane and related compounds have been explored in various chemical syntheses and structural analyses. Studies have focused on their synthesis through reactions like the Diels-Alder reaction, demonstrating their utility in creating complex chemical structures. For instance, Kesler (1980) synthesized derivatives through cycloaddition reactions, analyzing their structures using NMR spectroscopy, showcasing their potential in heterocyclic chemistry research (Kesler, 1980).

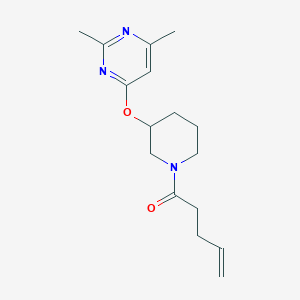

Pharmaceutical Intermediates

These compounds have also been used as intermediates in pharmaceutical research. Oka et al. (2000) synthesized piracetam analogs involving a 1-azabicyclo[3.3.0]octane ring, indicating their role in developing drugs that improve cerebral function (Oka, Matsumoto, Hirooka, & Suzuki, 2000).

Crystallography and Molecular Structure

The structural aspects of these compounds have been extensively studied using techniques like X-ray diffraction. Moriguchi et al. (2014) synthesized and characterized compounds like tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, contributing to a deeper understanding of their crystal and molecular structures (Moriguchi et al., 2014).

Analytical Chemistry Applications

In analytical chemistry, derivatives of this compound have been used in methods for determining amines in alkaline mediums. Duriche et al. (1999) developed a derivatization method using 3-azabicyclo[3.3.0]octane, demonstrating its usefulness in analytical techniques (Duriche, Peyrot, Berthet, Elkhatib, & Delalu, 1999).

作用機序

Target of Action

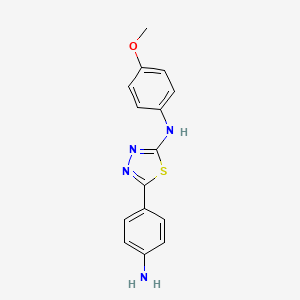

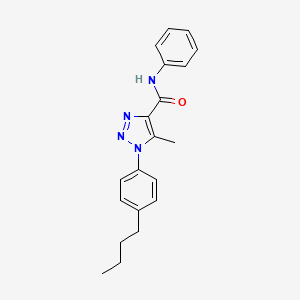

The primary target of 3-[(5-Chloropyridin-2-yl)oxy]-1-azabicyclo[22Similar compounds with a pyridine ring, such as n-pyridylpyrazole carboxamides, have been known to exhibit diverse biological properties . They have been widely used due to their insecticidal , fungicidal , and herbicidal activities .

Mode of Action

The exact mode of action of 3-[(5-Chloropyridin-2-yl)oxy]-1-azabicyclo[22It’s worth noting that similar compounds have shown to interact with their targets resulting in various activities such as anti-bacterial , antiviral , anticarcinogenic , antioxidant , and selective enzyme inhibitory activities .

Biochemical Pathways

The specific biochemical pathways affected by 3-[(5-Chloropyridin-2-yl)oxy]-1-azabicyclo[22Compounds with similar structures have been found to inhibit the ketol-acid reductoisomerase (kari) pathway , which plays a crucial role in the biosynthesis of branched-chain amino acids.

Result of Action

The molecular and cellular effects of 3-[(5-Chloropyridin-2-yl)oxy]-1-azabicyclo[22Similar compounds have been found to exhibit excellent insecticidal activities .

特性

IUPAC Name |

3-(5-chloropyridin-2-yl)oxy-1-azabicyclo[2.2.2]octane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O/c13-10-1-2-12(14-7-10)16-11-8-15-5-3-9(11)4-6-15/h1-2,7,9,11H,3-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFTPUGYFLJEYRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)OC3=NC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2438619.png)

![3-[(2-methylbenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B2438627.png)

![1-(4-Fluorophenyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea](/img/structure/B2438629.png)

![1-(4-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B2438630.png)

![N-(3-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2438631.png)

![N-(tert-butyl)-2-[4-(cyclopentylcarbonyl)piperazin-1-yl]-6-(4-ethylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2438632.png)

![N-([2,2'-bifuran]-5-ylmethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2438634.png)